molecular formula C14H18N2O3 B3860299 Ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate

Ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate

Cat. No.: B3860299
M. Wt: 262.30 g/mol
InChI Key: HLOLXTJETWRSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate is a synthetic organic compound that belongs to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate typically involves the reaction of aziridine-2-carboxamide with ethyl succinyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures (around -5°C) to control the reactivity and ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Acetonitrile, dichloromethane

    Catalysts: Bases like triethylamine

Major Products Formed

The major products formed from these reactions are typically alkylated derivatives where the aziridine ring has been opened and substituted by the nucleophile .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate involves the nucleophilic ring-opening of the aziridine ring. This reaction primarily targets thiol groups on proteins, leading to the formation of covalent bonds. This property makes it a potential inhibitor of enzymes like protein disulfide isomerases, which play a role in the folding and stability of proteins in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate is unique due to its specific structure, which combines the aziridine ring with a phenylpropanoate moiety.

Properties

IUPAC Name

ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-19-14(18)11(16-9-12(16)13(15)17)8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOLXTJETWRSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N2CC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate
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Ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate
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Ethyl 2-(2-carbamoylaziridin-1-yl)-3-phenylpropanoate
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